molecular formula C18H25BO4 B2931903 Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate CAS No. 1521255-61-7

Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate

Cat. No.: B2931903
CAS No.: 1521255-61-7
M. Wt: 316.2
InChI Key: LCGONBLZRDYLOM-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate (CAS 1257213-52-7) is a boronate ester derivative featuring a cyclopropane ring directly attached to a carboxylate ester and a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronate group acts as a key intermediate for forming carbon-carbon bonds in organic synthesis . Its structural uniqueness lies in the combination of a rigid cyclopropane ring and a boronate ester, which influences both steric and electronic properties during reactions.

Properties

IUPAC Name

ethyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO4/c1-6-21-15(20)18(10-11-18)13-8-7-9-14(12-13)19-22-16(2,3)17(4,5)23-19/h7-9,12H,6,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGONBLZRDYLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate typically involves the reaction of 1-(3-bromophenyl)cyclopropane-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized conditions to increase yield and purity. Large-scale reactors and continuous flow processes are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings. For example:

  • Reaction with aryl halides :
    The compound reacts with methyl 4-bromobenzoate under Pd catalysis (e.g., Pd(OAc)₂) in 1,4-dioxane/water at 80°C for 4 hours, yielding biaryl products with retention of configuration .

Substrate Conditions Yield Product
Methyl 4-bromobenzoatePd(OAc)₂, K₃PO₄, 1,4-dioxane/H₂O, 80°C99% Methyl 4-(1-ethoxycarbonylcyclopropyl)benzoate
  • Scope : Compatible with aryl bromides, chlorides, and heteroaryl halides (e.g., pyridines).

Oxidation of the Boronate Ester

The pinacol boronate group undergoes oxidation to form a boronic acid:

  • Reagents : H₂O₂ in THF/H₂O.

  • Outcome : Generates ethyl 1-(3-boronophenyl)cyclopropane-1-carboxylate, a key intermediate for further functionalization.

Reaction Oxidizing Agent Conditions Yield
Boronate → Boronic acidH₂O₂THF/H₂O, rt, 12h85–90%

Transesterification of the Boronate Ester

The pinacol boronate group undergoes ligand exchange with diols:

  • Example : Reaction with ethylene glycol in refluxing toluene yields the corresponding ethylene glycol boronate .

Diol Conditions Yield
Ethylene glycolToluene, reflux, 6h78%

Functionalization of the Cyclopropane Ring

The cyclopropane ring participates in strain-release-driven reactions:

  • Nucleophilic addition : Under Brønsted acid catalysis (e.g., TFA), the cyclopropane undergoes ring-opening with amines or alcohols .

  • Radical addition : Reacts with alkyl radicals (e.g., from AIBN) to form substituted cyclobutanes .

Reagent Conditions Product
Benzylamine, TFACH₂Cl₂, rt, 18hEthyl 1-(3-(boronate)phenyl)butaneamide
AIBN, Bu₃SnHBenzene, 80°C, 12hAlkylated cyclopropane derivative

Ester Hydrolysis

The ethyl ester group is hydrolyzed under basic conditions:

  • Reagents : NaOH in EtOH/H₂O .

  • Outcome : Forms the carboxylic acid derivative, useful for peptide coupling or further derivatization .

Base Conditions Yield
NaOHEtOH/H₂O, reflux, 4h92%

Reduction of the Ester Group

The ester is reduced to a primary alcohol using LiAlH₄:

  • Product : 1-(3-(boronate)phenyl)cyclopropanemethanol.

Reducing Agent Conditions Yield
LiAlH₄THF, 0°C to rt, 2h75%

Key Mechanistic Insights

  • Retention of configuration : Suzuki-Miyaura couplings proceed with retention of stereochemistry at the boron-bearing carbon .

  • Strain-driven reactivity : The cyclopropane ring’s strain facilitates nucleophilic/radical additions .

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its boronic acid group can interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is being investigated for its potential use in the treatment of certain diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of advanced materials and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzyme active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents and Backbones

Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclopropanecarboxylate (CAS 1215107-29-1)
  • Structural Difference : The boronate group is directly attached to the cyclopropane ring instead of a phenyl group.
  • The molecular weight (240.10 g/mol) is significantly lower than the target compound (C19H25BO4, ~308.2 g/mol), affecting solubility and reactivity .
  • Applications : Less steric hindrance may enhance reactivity in alkyl-alkyl couplings but limit use in aryl-aryl bond formations.
Methyl 1-[3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Cyclopropane-1-Carboxylate
  • Structural Difference : A fluorine atom is introduced at the meta position of the phenyl ring.
  • Impact: The electron-withdrawing fluorine increases the electrophilicity of the boronate group, accelerating oxidative addition in palladium-catalyzed reactions. However, it may reduce solubility in non-polar solvents .
Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Furan-3-Carboxylate (CAS 1351353-51-9)
  • Structural Difference : A furan ring replaces the phenyl group.

Functional Group Variations

N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide (CAS 1031747-40-6)
  • Functional Group : Carboxamide replaces the carboxylate ester.
  • Impact : The amide group increases hydrogen-bonding capacity, improving solubility in polar solvents like DMSO or water. However, it may reduce reactivity in Suzuki couplings due to weaker electron-withdrawing effects compared to esters .
Ethyl 1-(4-Nitrophenyl)Cyclopropanecarboxylate (CAS 1308814-98-3)
  • Functional Group : A nitro group replaces the boronate ester.
  • Impact : The nitro group is a strong electron-withdrawing substituent, making this compound unsuitable for cross-coupling but useful in electrophilic aromatic substitution reactions. The absence of boron limits its role in transition-metal catalysis .

Substituent Position and Ring System Variations

Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-1-Enecarboxylate (CAS 497959-39-4)
  • Structural Difference : A cyclohexene ring replaces the cyclopropane.
  • Impact : The larger, more flexible cyclohexene ring reduces steric strain but increases susceptibility to ring-opening reactions. The conjugated double bond may enhance stability in radical reactions .
Methyl 4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Methyl)Benzoate (CAS 859169-20-3)
  • Structural Difference : The boronate group is attached via a methylene spacer to the benzene ring.
  • The spacer may improve solubility in non-polar media .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
Target Compound 1257213-52-7 C19H25BO4 ~308.2 Cyclopropane, Boronate, Ester Reference
Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclopropanecarboxylate 1215107-29-1 C12H21BO4 240.10 Cyclopropane, Boronate, Ester 0.60
Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-Enecarboxylate 859169-20-3 C14H23BO4 266.14 Cyclohexene, Boronate, Ester 0.69
N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide 1031747-40-6 C16H22BNO3 287.17 Cyclopropane, Boronate, Amide N/A

Reactivity and Application Insights

  • Suzuki-Miyaura Coupling : The target compound’s phenyl-boronate system enables efficient aryl-aryl bond formation, outperforming alkyl-boronate analogs like CAS 1215107-29-1 in biaryl synthesis .
  • Steric Effects : The cyclopropane ring introduces significant steric hindrance, which may slow transmetallation steps compared to less hindered analogs (e.g., furan or cyclohexene derivatives) .
  • Thermal Stability : Boronate esters with electron-withdrawing groups (e.g., fluorine in CAS 1215107-29-1) exhibit higher thermal stability, critical for high-temperature reactions .

Biological Activity

Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological targets, particularly in the context of kinase inhibition and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H25BO4C_{18}H_{25}BO_4 with a molecular weight of 316.2 g/mol. The compound features a cyclopropane ring and a boron-containing dioxaborolane group that may influence its reactivity and biological interactions.

Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor. In particular, it has shown inhibitory activity against several kinases including GSK-3β and IKK-β. The inhibition of these kinases is significant in the context of various diseases such as cancer and neurodegenerative disorders.

Table 1: Kinase Inhibition Activity

CompoundKinase TargetIC50 (nM)
This compoundGSK-3β<100
This compoundIKK-β<200

These values indicate that the compound possesses potent inhibitory effects on these kinases at relatively low concentrations .

Anti-inflammatory Activity

In addition to its kinase inhibition properties, the compound has demonstrated anti-inflammatory effects. It effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in models of inflammation induced by lipopolysaccharides (LPS). This activity suggests a potential role in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines
In a study involving LPS-induced inflammation in macrophages:

  • The compound significantly reduced levels of TNF-alpha and IL-6.
  • The effective concentration for inhibition was found to be around 10 µM.

This indicates that this compound may be beneficial in therapeutic applications targeting inflammatory pathways .

Cytotoxicity Assessment

Cytotoxicity studies were conducted using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The compound exhibited minimal cytotoxic effects at concentrations up to 10 µM. This is crucial for its development as a therapeutic agent since high toxicity can limit clinical applicability.

Table 2: Cytotoxicity Results

Cell LineConcentration (µM)Cell Viability (%)
HT-220.1>90
HT-2210>85
BV-20.1>90
BV-210>88

These results indicate that the compound maintains cell viability across a range of concentrations typically used in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclopropanation of a boronate-containing precursor. Key steps include:

  • Cyclopropane ring formation : Use transition metal catalysts (e.g., Rh(II)) under inert conditions to minimize side reactions.
  • Boronate ester introduction : Couple 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives to the phenyl group via Suzuki-Miyaura cross-coupling .
  • Purification : Recrystallization from ethanol or 1,4-dioxane improves purity, as demonstrated for analogous cyclopropane carboxylates .
    • Optimization : Adjust reaction time (3–5 hours), solvent (anhydrous THF or acetonitrile), and stoichiometric ratios (1:1.2 for boronate coupling) to maximize yields (typically 60–80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural validation :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm cyclopropane ring geometry and boronate ester integration (e.g., 11B^{11}\text{B} NMR for boron environment) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming cyclopropane distortion and boronate planarity .

Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling reactions?

  • Reactivity : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables Suzuki-Miyaura cross-coupling with aryl halides, forming biaryl structures. Key considerations:

  • Stability : The boronate ester is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres .
  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in DMF/water mixtures (10:1) at 80–100°C yield coupling products efficiently .

Advanced Research Questions

Q. What computational approaches predict the binding interactions of this compound in drug discovery?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes with hydrophobic pockets). Validate with MD simulations (50 ns trajectories) to assess stability .
    • Applications : The cyclopropane ring’s strain and boronate’s Lewis acidity enhance interactions with serine hydrolases or proteases .

Q. How can diastereoselective synthesis be achieved for cyclopropane derivatives of this compound?

  • Strategy :

  • Chiral auxiliaries : Use enantiopure catalysts (e.g., Rh2_2(S-PTAD)4_4) to control cyclopropanation stereochemistry .
  • Steric effects : Introduce bulky substituents (e.g., methylsulfanyl groups) on the cyclopropane ring to bias transition states, achieving diastereomeric ratios >5:1 .
    • Validation : Chiral HPLC or 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized) .

Q. What are the stability considerations for the boronate ester under varying experimental conditions?

  • Key factors :

  • pH : Hydrolysis occurs rapidly in acidic (pH <3) or basic (pH >10) conditions. Neutral buffers (pH 7.4) are recommended for biological assays .
  • Temperature : Store at 0–6°C to prevent boronate ester degradation; avoid prolonged heating (>60°C) during reactions .
    • Mitigation : Use stabilizing ligands (e.g., pinacol) or encapsulate in liposomes for in vivo applications .

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